molecular formula C15H21BrClNO2 B3973382 1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride

1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride

Cat. No.: B3973382
M. Wt: 362.69 g/mol
InChI Key: JWDGSOVUCKNCND-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely used as a building block in organic synthesis and medicinal chemistry. The compound features a piperidine ring attached to a propan-2-yl group, which is further connected to a 3-bromobenzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkyl halides.

    Introduction of the 3-Bromobenzoate Moiety: The 3-bromobenzoate group is attached through esterification reactions involving 3-bromobenzoic acid and the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromobenzoate moiety may contribute to the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride can be compared with other piperidine derivatives, such as:

    1-Piperidin-1-ylpropan-2-yl acetate: Similar structure but with an acetate group instead of a bromobenzoate moiety.

    1-Piperidin-1-ylpropan-2-one: Contains a ketone group instead of an ester group.

    Piperine: A naturally occurring piperidine derivative with distinct biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2.ClH/c1-12(11-17-8-3-2-4-9-17)19-15(18)13-6-5-7-14(16)10-13;/h5-7,10,12H,2-4,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGSOVUCKNCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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